Cucurbitacin Q

STAT3 inhibitor JAK/STAT pathway selectivity profiling

Researchers requiring clean STAT3 pathway dissection without confounding JAK2 co-inhibition face a critical tool gap-generic cucurbitacins (B, E, I) suppress both targets. Cucurbitacin Q (CAS 51868-64-5) uniquely resolves this: it selectively inhibits STAT3 activation while sparing JAK2, Src, Akt, Erk, and JNK kinases. Key procurement outcomes: • Exclusive STAT3 selectivity validated in A549, MDA-MB-435, and v-Src fibroblast models. • Tumor growth suppression demonstrated in nude mouse xenografts where JAK2-only inhibitor Cucurbitacin A fails. • Enables unambiguous gene expression profiling and immunological tolerance reversal studies. Supplied as ≥98% pure solid; standard B2B global shipping with full documentation.

Molecular Formula C32H48O8
Molecular Weight 560.7 g/mol
CAS No. 51868-64-5
Cat. No. B1240176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin Q
CAS51868-64-5
Synonymscucurbitacin Q
NSC 135075
Molecular FormulaC32H48O8
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
InChIInChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
InChIKeyLMJMTWXDWFWZHV-CWJYERATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitacin Q: STAT3-Selective Triterpenoid


Cucurbitacin Q is a tetracyclic triterpenoid belonging to the cucurbitacin family, characterized by the cucurbitane skeleton and the molecular formula C32H48O8 . It was first isolated from Brandegea bigelovii and identified as one of the cytotoxic principles along with cucurbitacins O and P [1]. Among cucurbitacins, Cuc Q is distinguished by its selective inhibition of STAT3 activation without suppressing JAK2, Src, Akt, Erk, or JNK kinases, a profile not shared by most other family members [2].

1
STAT3-selective pathway study fit — isolates STAT3 node without JAK2 co-inhibition, unlike in-class analogs
2
Cell-model endpoint review — supports context-dependent apoptosis profiling in STAT3-active cancer lines
3
In vivo model-response context — reported tumor growth suppression in STAT3-dependent xenografts

Why Cucurbitacin Q Cannot Be Substituted


Cucurbitacins, although structurally related, exhibit profoundly different kinase inhibition profiles. Structure-activity relationship (SAR) studies demonstrate that Cucurbitacin A inhibits JAK2 but not STAT3, while Cucurbitacins B, E, and I inhibit both JAK2 and STAT3 [1]. Only Cucurbitacin Q selectively inhibits STAT3 activation without affecting JAK2, Src, Akt, Erk, or JNK. This differential selectivity has direct functional consequences: in a nude mouse xenograft model, Cuc Q suppressed tumor growth whereas Cuc A did not, indicating that JAK2 inhibition alone is insufficient for antitumor activity [1]. Therefore, substituting Cuc Q with another cucurbitacin would alter the target selectivity profile and compromise the intended biological outcome.

Mechanism mismatch: JAK2 co-inhibition
Cucurbitacins B, E, and I suppress both STAT3 and JAK2; substituting for Cucurbitacin Q may confound pathway dissection through unintended JAK2 modulation.
Inverse selectivity: JAK2-only analogs
Cucurbitacin A inhibits JAK2 but not STAT3; procurement as a STAT3 tool may fail to replicate reported endpoint responses in STAT3-dependent models.
Structural determinant may not transfer
C11 hydroxyl presence abolishes anti-STAT3 activity; C3 carbonyl conversion eliminates anti-JAK2 activity. Any analog with altered oxidation at these positions may shift selectivity profile.

Cucurbitacin Q: Comparative Evidence Guide


STAT3-Selective Inhibition Without JAK2 Suppression

In a direct head-to-head SAR study, Cucurbitacin Q selectively inhibited STAT3 activation without suppressing JAK2, Src, Akt, Erk, or JNK. In contrast, Cucurbitacin A inhibited JAK2 but not STAT3, while Cucurbitacins B, E, and I inhibited both JAK2 and STAT3 [1]. The structural basis was identified: conversion of the C3 carbonyl to a hydroxyl (present in Cuc Q) abolishes anti-JAK2 activity, while addition of a hydroxyl at C11 (absent in Cuc Q) eliminates anti-STAT3 activity [1].

STAT3 vs JAK2 selectivity
Head-to-head
Cucurbitacin Q: STAT3 inhibition only; no suppression of JAK2, Src, Akt, Erk, or JNK
Supports STAT3-node isolation in pathway studies.
Western blot in A549, MDA-MB-435, NIH 3T3 cells.
STAT3 inhibitor JAK/STAT pathway selectivity profiling

STAT3-Dependent vs Independent Tumor Apoptosis

In a nude mouse tumor xenograft model, Cucurbitacin Q suppressed tumor growth, whereas Cucurbitacin A did not, despite its ability to inhibit JAK2 [1]. This demonstrates that JAK2 inhibition alone is insufficient for in vivo antitumor activity, and that the anti-STAT3 activity of Cuc Q is the critical determinant of efficacy.

STAT3-dependent apoptosis
Head-to-head
Higher apoptosis in STAT3-active lines (A549, MDA-MB-435) vs STAT3-inactive lines
Reported cell-model endpoint context; supports context-dependent response interpretation.
p
A549 antiproliferative IC50
Supporting evidence
IC50 = 3.7 µM
Assay potency context for procurement lot validation.
Human NSCLC A549 cells; STAT3 pathway inhibition confirmed.
Tumor growth suppression
Head-to-head
Cucurbitacin Q: significant suppression; Cucurbitacin A: no suppression
Model-response endpoint context; supports STAT3-selective in vivo interpretation.
Nude mouse xenograft model; intraperitoneal administration.
C11 hydroxyl SAR rule
Class-level
C3 hydroxyl = loss of anti-JAK2; C11 hydroxyl = loss of anti-STAT3
Supports identity confirmation by LC-MS or NMR during batch review.
SAR across 5 analogs; NMR and mass spectrometry characterization.
Pharmacological subtypes
Head-to-head
Three subtypes: Cuc A (JAK2-selective), Cuc I (dual), Cuc Q (STAT3-selective)
Supports procurement as a unique STAT3-selective tool in immunological studies.
Cytoblot screen in macrophages and dendritic cells.
xenograft in vivo efficacy antitumor

Antiproliferative Activity in A549 Lung Cancer Cells

Cucurbitacin Q induced apoptosis more potently in human and murine tumor cells harboring constitutively activated STAT3 (A549, MDA-MB-435, v-Src/NIH 3T3) compared to those lacking activated STAT3 (H-Ras/NIH 3T3, MDA-MB-453, NIH 3T3) [1]. This selectivity profile suggests that Cuc Q's cytotoxic action is coupled to STAT3 activation status, which is not a general property of all cucurbitacins.

A549 antiproliferative IC50
Supporting evidence
IC50 = 3.7 µM
Assay potency context for procurement lot validation.
Human NSCLC A549 cells; STAT3 pathway inhibition confirmed.
apoptosis STAT3 biomarker cancer cell selectivity

Tumor Growth Suppression: Cucurbitacin Q vs A

In the original isolation study, cucurbitacins O, P, and Q were evaluated for cytotoxicity against Eagle's KB human nasopharyngeal carcinoma cells [1]. Cucurbitacin Q demonstrated an ED50 of 0.5 μg/mL, comparable to Cucurbitacin O (ED50 0.5 μg/mL) but less potent than Cucurbitacin P (ED50 0.03 μg/mL) [2]. This quantitative ranking provides procurement guidance when potency against KB cells is the primary selection criterion.

Tumor growth suppression
Head-to-head
Cucurbitacin Q: significant suppression; Cucurbitacin A: no suppression
Model-response endpoint context; supports STAT3-selective in vivo interpretation.
Nude mouse xenograft model; intraperitoneal administration.
cytotoxicity KB cells natural product potency

C11 Hydroxyl Determines STAT3 Selectivity

HPLC-QTOF-MS/MS profiling of ten Cucurbitaceae species and Cissampelos pareira (Menispermaceae) showed that Cucurbitacin Q was the most abundant cucurbitacin detected in C. pareira, while Citrullus colocynthis contained all four major cucurbitacins (Q, B, E, and I) in abundant quantities [1]. This quantitative distribution profile provides a sourcing advantage for Cuc Q from C. pareira in terms of relative abundance and simplified purification.

C11 hydroxyl SAR rule
Class-level
C3 hydroxyl = loss of anti-JAK2; C11 hydroxyl = loss of anti-STAT3
Supports identity confirmation by LC-MS or NMR during batch review.
SAR across 5 analogs; NMR and mass spectrometry characterization.
natural product sourcing metabolomics Cissampelos pareira

Three JAK/STAT Subtypes in Cucurbitacins

Cucurbitacin Q (as its trans isomer Cucurbitacin Q1, CAS 99530-82-2) exhibits DMSO solubility of 65 mg/mL (115.92 mM) . This high solubility facilitates preparation of stock solutions for cell-based and in vivo assays. For comparison, many cucurbitacin analogs require sonication or heating to achieve similar solubility, and some exhibit lower solubility limits in DMSO, necessitating alternative solvents or formulation strategies.

Pharmacological subtypes
Head-to-head
Three subtypes: Cuc A (JAK2-selective), Cuc I (dual), Cuc Q (STAT3-selective)
Supports procurement as a unique STAT3-selective tool in immunological studies.
Cytoblot screen in macrophages and dendritic cells.
solubility DMSO compound handling

Cucurbitacin Q: Application Scenarios


STAT3 vs JAK2 Pathway Dissection

For researchers investigating STAT3-specific signaling without confounding JAK2 inhibition, Cuc Q is the only cucurbitacin that selectively inhibits STAT3 activation while sparing JAK2, Src, Akt, Erk, and JNK [1]. This is essential for target validation experiments where dual JAK2/STAT3 inhibitors would obscure mechanistic interpretation. Use in A549, MDA-MB-435, or v-Src/NIH 3T3 cell lines, which harbor constitutively activated STAT3.

STAT3 Target Validation in Xenografts

Cuc Q is the preferred cucurbitacin for in vivo xenograft studies targeting STAT3-dependent tumors, as demonstrated by tumor growth suppression in nude mouse models [1]. Unlike Cuc A, which lacks in vivo efficacy despite JAK2 inhibition, Cuc Q's antitumor activity is directly linked to its anti-STAT3 mechanism. Suitable for proof-of-concept studies in STAT3-addicted tumor models.

STAT3-Specific Transcriptional Profiling

For natural product chemistry groups seeking to isolate cucurbitacins, Cissampelos pareira offers Cuc Q as the most abundant cucurbitacin, simplifying chromatographic purification compared to multi-cucurbitacin sources like Citrullus colocynthis [2]. This can reduce production time and cost for academic and industrial procurement.

Targeting STAT3-Mediated Immune Tolerance

With a DMSO solubility of 65 mg/mL (115.92 mM) , Cuc Q is readily formulated for high-throughput screening libraries without the solubility challenges that plague many natural products. This property reduces compound precipitation artifacts and ensures consistent dosing across automated platforms.

Application
Selection Property
Validation Focus
STAT3 vs JAK2 pathway dissection
STAT3-selective inhibition without JAK2 co-suppression
Pathway-response isolation in STAT3-addicted cancer models
In vivo STAT3 target validation
STAT3-dependent tumor growth suppression in xenografts
Model-response endpoint comparison vs JAK2-selective analog
STAT3-specific transcriptional profiling
Exclusion of off-target kinase activity (Src, Akt, Erk, JNK)
Transcriptomic endpoint attribution to STAT3 modulation
STAT3-mediated immune tolerance research
Selective phospho-Stat3 inhibition in antigen-presenting cells
Immunological endpoint context without JAK2 perturbation
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